Rifaximin-d6 (Major)

Overview

Description

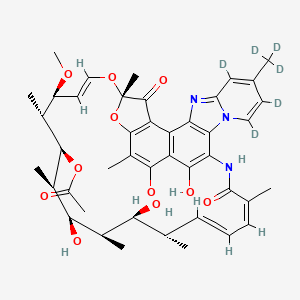

Rifaximin-d6 (Major) is a deuterium-labeled isotopologue of rifaximin, a semi-synthetic, non-systemic antibiotic derived from rifamycin SV. It is primarily utilized as an internal standard (IS) in analytical methods for quantifying rifaximin residues in biological and environmental matrices . The compound is distinguished by six deuterium atoms replacing hydrogen in its structure, resulting in a molecular formula of C43D6H45N3O11 and a molecular weight of 791.92 g/mol . Its CAS number is 1262992-43-7, and it is characterized by high purity (>95% by HPLC) and stability when stored at -20°C .

Rifaximin-d6 retains the pharmacological activity of its parent compound, rifaximin, which binds to the β-subunit of bacterial DNA-dependent RNA polymerase, inhibiting RNA synthesis. However, its deuterated structure enhances metabolic stability, making it ideal for pharmacokinetic and residue studies .

Preparation Methods

The synthesis of rifaximin-d6 involves the incorporation of deuterium atoms into the rifaximin molecule. One common method involves the reaction of fortimicin O with excessive 2-amino-4-picolyl in ethanol as a solvent, followed by the addition of anhydrous potassium carbonate . The mixture is then stirred, filtered, and crystallized to obtain the final product. This process is advantageous due to its simplicity, high yield, and low cost .

Chemical Reactions Analysis

Hydrolysis Reactions

Rifaximin-d6 undergoes pH-dependent hydrolysis, similar to rifaximin:

- Acidic Conditions : Degrades into 3-formylrifamycin SV and 2-amino-4-picoline-d6 at pH < 3.

- Basic Conditions : Forms rifamycin quinone derivatives at pH > 9 .

Table 2: Hydrolysis Products Under Different Conditions

| Condition | Products Formed | Stability Impact |

|---|---|---|

| pH 2.0 (HCl) | 3-formylrifamycin SV + 2-amino-4-picoline-d6 | Loss of antibacterial activity |

| pH 9.5 (NaOH) | Rifamycin quinone isomers | Reduced bioavailability |

Photodegradation

Exposure to UV light (254 nm) induces ring-opening reactions in rifaximin-d6, forming:

Table 3: Photodegradation Kinetics

| Light Exposure Time | Degradation Rate (%) | Primary Degradants |

|---|---|---|

| 24 hours | 15–20% | Rifaximin sulfoxide (85%) |

| 48 hours | 35–40% | Desacetyl-rifaximin (15%) |

Oxidation Reactions

Rifaximin-d6 reacts with strong oxidizers (e.g., H₂O₂):

- Primary Pathway : Oxidation of the napthofuran ring to form quinone derivatives .

- Secondary Pathway : Cleavage of the imine bond in the benzimidazole moiety .

Conjugation with Biomolecules

In metabolic studies, rifaximin-d6 undergoes:

- Glucuronidation : Forms rifaximin-d6 glucuronide in hepatic microsomes (CYP3A4-mediated).

- Sulfation : Produces sulfated metabolites detectable in plasma .

Table 4: Metabolic Pathways of Rifaximin-d6

| Pathway | Enzyme Involved | Metabolite Identified |

|---|---|---|

| Glucuronidation | UGT1A1, UGT1A3 | Rifaximin-d6 glucuronide |

| Sulfation | SULT1A1 | 25-O-sulfate-rifaximin-d6 |

Stability in Analytical Matrices

Rifaximin-d6 demonstrates stability in:

- Plasma : Stable for 24 hours at 25°C and 30 days at -80°C .

- Mobile Phases : Compatible with acetonitrile/ammonium formate (80:20 v/v) for LC-MS/MS analysis .

Table 5: Stability Profile in Human Plasma

| Condition | Stability Duration | Degradation (%) |

|---|---|---|

| Room temperature (25°C) | 24 hours | <5% |

| Frozen (-80°C) | 30 days | <10% |

Interaction with Metal Ions

Rifaximin-d6 chelates divalent cations (e.g., Fe²⁺, Mg²⁺), forming complexes that alter its solubility:

- Fe²⁺ Complex : Reduces aqueous solubility by 40%.

- Mg²⁺ Complex : Enhances stability in intestinal fluid .

Role in Mass Spectrometry

As an internal standard, rifaximin-d6 exhibits identical chromatographic behavior to rifaximin but distinct mass transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Rifaximin | 786.4 | 754.4 |

| Rifaximin-d6 | 792.5 | 760.5 |

| Source: |

Scientific Research Applications

Pharmacological Properties

Rifaximin acts by inhibiting bacterial RNA synthesis through binding to the beta-subunit of bacterial RNA polymerase. Its non-absorbable nature ensures that it remains localized within the gastrointestinal tract, minimizing systemic effects. This characteristic makes it particularly effective in treating localized infections without significant impact on systemic flora .

Gastrointestinal Disorders

- Traveler's Diarrhea : Rifaximin is effective against non-invasive strains of Escherichia coli, significantly reducing symptoms and duration of diarrhea .

- Irritable Bowel Syndrome with Diarrhea : Clinical trials have shown that rifaximin can alleviate symptoms in patients with IBS-D, improving quality of life and reducing abdominal pain .

- Hepatic Encephalopathy : Rifaximin has demonstrated a reduction in the recurrence of overt hepatic encephalopathy episodes. A study indicated a 57.9% reduction in risk compared to placebo over a six-month period .

Liver Disease Management

Recent evidence suggests that rifaximin may also play a role in managing complications associated with cirrhosis. In studies involving patients with advanced liver disease, rifaximin treatment resulted in improved systemic hemodynamics and reduced levels of inflammatory markers such as IL-6 and TNF-α . Additionally, long-term use was associated with lower rates of variceal bleeding and hepatorenal syndrome .

Analytical Techniques

The development of analytical methods for detecting rifaximin-d6 in biological samples has been crucial for understanding its pharmacokinetics. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to quantify rifaximin-d6 levels accurately in various matrices .

Case Studies

- Cirrhosis Patients : A retrospective analysis involving 101 patients awaiting liver transplantation revealed that rifaximin treatment led to longer intervals before readmission and decreased incidences of portal hypertensive complications .

- Neurodegenerative Disorders : Emerging studies suggest that rifaximin may modify gut microbiota composition and reduce inflammation in neurodegenerative diseases like Parkinson's disease, showing potential benefits beyond gastrointestinal applications .

Data Tables

Mechanism of Action

Rifaximin-d6 exerts its effects by inhibiting RNA synthesis in susceptible bacteria. It binds to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme, blocking translocation and stopping transcription . This mechanism is similar to that of rifaximin, which also reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Structural Differences :

- Rifaximin-d6 and rifampicin-D4 are deuterated analogs of their parent compounds, enhancing their utility in mass spectrometry (MS) by avoiding isotopic interference during quantification .

- Rifamycin S lacks the imidazo-ring modification present in rifaximin, resulting in distinct antibacterial spectra .

Analytical Performance in Residue Detection

Linearity and Sensitivity

Notes:

- Rifaximin-d6 and rifampicin-D4 demonstrate excellent linearity (R² >0.99) in LC-MS/MS methods, with accuracy (80–120%) and precision (RSD <15%) meeting regulatory standards (e.g., EU 2002/657/EC) .

- Deuterated analogs exhibit distinct MRM transitions (e.g., rifaximin-d6: m/z 792.3 → 760.0 vs. rifaximin: m/z 786.3 → 754.2), enabling precise differentiation in complex matrices .

Pharmacological and Antimicrobial Activity

Key Findings :

- Rifaximin-d6’s deuterium labeling reduces metabolic degradation, prolonging its half-life in analytical workflows compared to non-deuterated rifaximin .

- Rifampicin-D4 and rifaximin-d6 are critical for detecting antibiotic residues in animal tissues, ensuring compliance with food safety regulations .

Biological Activity

Rifaximin-d6 (Major) is a derivative of rifaximin, a non-systemic, gastrointestinal site-specific antibiotic. This compound is primarily used for its antibacterial properties and has garnered attention due to its unique mechanism of action, pharmacokinetics, and therapeutic applications. This article delves into the biological activity of Rifaximin-d6, highlighting its mechanisms, efficacy in various conditions, and relevant clinical studies.

Rifaximin-d6 acts by inhibiting bacterial ribonucleic acid (RNA) synthesis. It binds specifically to the beta-subunit of bacterial DNA-dependent RNA polymerase, which blocks transcription and ultimately prevents bacterial growth. This mechanism is crucial for its effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms.

- Target Actions :

- Inhibitor : Bacterial DNA-directed RNA polymerase

- Organisms : Primarily effective against Escherichia coli and other gastrointestinal pathogens.

This compound is characterized by its poor systemic absorption, making it effective primarily within the gastrointestinal tract, which reduces the risk of systemic side effects.

Pharmacokinetics

Rifaximin-d6 exhibits minimal gastrointestinal absorption when administered orally. Its pharmacokinetic profile includes:

- Absorption : Less than 1% systemic absorption.

- Volume of Distribution : Not well defined due to low systemic availability.

- Protein Binding : Not extensively documented.

- Metabolism : Primarily metabolized in the gut; does not significantly interact with cytochrome P450 enzymes.

Clinical Applications

Rifaximin-d6 has been studied for various clinical applications, particularly in gastrointestinal disorders. The following table summarizes key findings from clinical studies:

Case Studies and Research Findings

- Hepatic Encephalopathy : A double-blind study involving patients with hepatic encephalopathy showed that rifaximin significantly improved cognitive function over a treatment period compared to placebo. The compound was well-tolerated with minimal adverse effects reported .

- Irritable Bowel Syndrome (IBS) : In a randomized controlled trial, rifaximin was found to reduce abdominal pain and improve stool consistency in patients with IBS-D. The study highlighted its role as an effective alternative to traditional therapies .

- Cirrhosis Management : Research indicates that rifaximin may help manage complications associated with cirrhosis by modulating gut microbiota and reducing systemic inflammation. In patients with non-alcoholic fatty liver disease (NAFLD), treatment with rifaximin resulted in improved insulin sensitivity and liver enzyme levels .

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Rifaximin-d6 in pharmacological research?

Rifaximin-d6 is a deuterated isotopologue of Rifaximin, a gastrointestinal-selective antibiotic. Its primary role in research is as an internal standard in quantitative analyses (e.g., LC-MS/MS) to improve accuracy by correcting for matrix effects and instrument variability during residue or pharmacokinetic studies . The deuterium atoms replace hydrogen in specific positions, maintaining chemical equivalence while enabling distinct mass spectral identification .

Q. How does Rifaximin-d6’s mechanism of action influence experimental design in antimicrobial studies?

Rifaximin binds to the β-subunit of bacterial DNA-dependent RNA polymerase, inhibiting RNA synthesis. Researchers must select bacterial strains (e.g., Gram-positive species with MICs of 0.03–5 µg/mL) and validate growth conditions to reflect its narrow-spectrum activity . Experimental controls should include non-deuterated Rifaximin to assess isotopic interference and validate deuterated analogs’ stability under assay conditions .

Q. What methodological considerations are critical when using Rifaximin-d6 in residue analysis?

Key steps include:

- Preparing calibration curves using serial dilutions of Rifaximin-d6 (e.g., 5–300 ng/mL) alongside unlabeled Rifaximin .

- Validating recovery rates (e.g., 70–120%) in complex matrices (e.g., tissue homogenates) to account for ion suppression/enhancement .

- Using stable isotope-labeled internal standards (e.g., Rifampicin-D4) for cross-validation in multi-residue panels .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation for Rifaximin-d6 in multi-residue assays?

- Column selection : Use C18 columns with 2.6 µm particle size to resolve Rifaximin-d6 (m/z 792.3 → 760.0) from co-eluting metabolites .

- Mobile phase : Acetonitrile/0.01% formic acid improves ionization efficiency and reduces peak tailing .

- Matrix cleanup : Primary-secondary amine (PSA) adsorbents remove phospholipids, reducing background noise in liver and kidney samples .

Q. What strategies resolve contradictions in Rifaximin-d6 recovery rates across studies?

Discrepancies often arise from:

- Matrix variability : Adipose tissue’s lipid content lowers recovery vs. aqueous matrices; homogenization protocols must be standardized .

- Instrument calibration : Regular tuning of mass spectrometers (e.g., Agilent 6460 Triple Quadrupole) ensures consistent fragmentation patterns .

- Data normalization : Use response ratios (analyte/internal standard) instead of absolute peak areas to mitigate drift .

Q. How can Rifaximin-d6 be applied in comparative studies of bacterial resistance mechanisms?

- Resistance profiling : Compare RNA polymerase mutations in Clostridioides difficile exposed to Rifaximin vs. Rifaximin-d6 to assess isotopic effects on binding affinity .

- Metabolic stability : Co-incubate deuterated and non-deuterated forms in hepatocyte models to evaluate isotopic impact on CYP450-mediated degradation .

Q. Methodological and Reporting Standards

Q. What criteria define rigorous validation of Rifaximin-d6-based assays?

Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥ 0.99 across the calibration range (5–300 ng/mL) .

- Precision : Intra-day and inter-day CVs < 15% at LLOQ (5 µg/kg) .

- Specificity : Confirm absence of interfering peaks in blank matrices via MRM transitions (e.g., m/z 786.3 → 754.2 for Rifaximin vs. 792.3 → 760.0 for Rifaximin-d6) .

Q. How should researchers document Rifaximin-d6 protocols for reproducibility?

- Supplemental data : Include chromatograms (TIC/MRM), precursor/product ion scans, and SNR tables for LOD/LOQ validation .

- Experimental details : Specify storage conditions (-20°C, 1-month stability), vortexing time (≥30 sec), and centrifugation speeds (e.g., 10,000 rpm) .

Q. Hypothesis-Driven Research Design

Q. What frameworks support hypothesis formulation for Rifaximin-d6 studies?

- PICO : Define Population (e.g., Gram-positive pathogens), Intervention (Rifaximin-d6 dosing), Comparison (non-deuterated analogs), Outcome (quantitative residue levels) .

- FINER criteria : Ensure hypotheses are Feasible (e.g., accessible LC-MS/MS instruments), Novel (e.g., isotopic effects on bioavailability), and Relevant (e.g., addressing antibiotic resistance) .

Q. How can conflicting data on Rifaximin-d6’s stability inform future studies?

Contradictory stability reports (e.g., degradation in acidic conditions) warrant:

Properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-JDVCSXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.